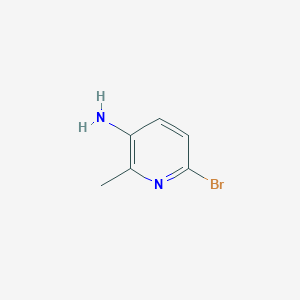

5-Amino-2-bromo-6-picoline

Description

The exact mass of the compound 6-Bromo-2-methylpyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTQJSZELCWGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560031 | |

| Record name | 6-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126325-47-1 | |

| Record name | 6-Bromo-2-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-bromo-6-picoline (CAS: 126325-47-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-bromo-6-picoline, a key building block in the synthesis of novel therapeutic agents. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as a versatile intermediate in drug discovery, particularly in the development of kinase inhibitors.

Core Molecular Data

This compound, also known by its synonyms 3-Amino-6-bromo-2-methylpyridine and 6-Bromo-2-methylpyridin-3-amine, is a substituted pyridine derivative. Its strategic placement of an amino group, a bromine atom, and a methyl group on the pyridine ring makes it a valuable precursor for creating a diverse range of complex molecules with significant biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 126325-47-1 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Melting Point | 110-111 °C | [1] |

| Boiling Point (Predicted) | 284.4 ± 35.0 °C | [1] |

| Density (Predicted) | 1.593 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.45 ± 0.10 | [1] |

| Appearance | Off-white solid/crystalline powder | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for its application in medicinal chemistry. A common laboratory-scale synthesis involves the reduction of a nitro-group precursor.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-Bromo-5-nitro-6-picoline.

Objective: To synthesize this compound via the reduction of 2-Bromo-5-nitro-6-picoline.

Materials:

-

2-Bromo-5-nitro-6-picoline

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

Procedure:

-

Suspend 2-bromo-5-nitro-6-picoline (1.00 equivalent) and ammonium chloride (4.88 equivalents) in a mixture of ethanol and water.

-

Heat the suspension to 65 °C with stirring.

-

Add iron powder (2.02 equivalents) and a catalytic amount of hydrochloric acid (0.36 equivalents) to the reaction mixture.

-

Increase the reaction temperature to 80 °C and maintain for 3 hours.

-

Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to 25 °C.

-

Filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique structural features of this compound make it a highly valuable scaffold for the synthesis of kinase inhibitors, a class of targeted therapy drugs that block the action of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.

The bromine atom at the 2-position provides a convenient handle for introducing diverse substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of potential drug candidates. The amino group at the 5-position can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction (Adapted)

This protocol is adapted from a procedure for the closely related 5-bromo-2-methylpyridin-3-amine and serves as a general guideline for the derivatization of this compound.[2]

Objective: To synthesize an aryl-substituted aminopicoline derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium phosphate, 2.0-3.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 85-95 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Role in Targeting Kinase Signaling Pathways

Derivatives of aminopyridines are known to be effective inhibitors of various protein kinases, playing a crucial role in cancer therapy. One such important target is the Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which is essential for proper cell division. Overexpression of PLK4 is observed in many cancers, leading to chromosomal instability and tumor progression.

DOT Diagram: Simplified Kinase Inhibition Pathway

Caption: Simplified diagram of kinase inhibition by a drug molecule.

Derivatives synthesized from this compound can be designed to fit into the ATP-binding pocket of kinases like PLK4. By occupying this site, they prevent ATP from binding, thereby inhibiting the kinase's activity and disrupting the downstream signaling cascade that promotes cell proliferation.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.

Table 2: Safety Information

| Hazard Codes | Risk Statements | Safety Statements |

| Xi, Xn | 22-36/37/38-41 | 26-36-39 |

Handling and Storage:

-

Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature. Keep the container tightly closed.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its versatile chemistry and proven utility as a scaffold for potent kinase inhibitors underscore its importance in the ongoing search for novel therapeutics.

References

Spectroscopic Characterization of 5-Amino-2-bromo-6-picoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Amino-2-bromo-6-picoline (CAS No. 126325-47-1), a valuable research intermediate. Due to the limited availability of a complete public dataset for this specific isomer, this document also includes comparative data for the closely related and more extensively characterized isomer, 2-Amino-5-bromo-6-methylpyridine (CAS No. 42753-71-9). This information is intended to assist researchers in the identification, characterization, and quality control of these compounds.

Chemical Structure and Properties

| Property | This compound | 2-Amino-5-bromo-6-methylpyridine |

| Chemical Structure | N | / C---C / Br NH2 \ / C---C CH3 |

| CAS Number | 126325-47-1[1] | 42753-71-9[2][3][4][5] |

| Molecular Formula | C₆H₇BrN₂[3] | C₆H₇BrN₂[3][5] |

| Molecular Weight | 187.04 g/mol [3] | 187.04 g/mol [3][5] |

| Appearance | Crystalline powder | Grey to yellow powder[5] |

Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Table 2.1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound | DMSO-d₆ | 7.03 | d | 8.2 | Aromatic CH |

| 6.01 | dd | 2.3, 7.9 | Aromatic CH | ||

| 2-Amino-5-bromo-6-methylpyridine | Not specified | Data not fully available |

It is important to note that the data for 2-Amino-5-bromo-6-methylpyridine is provided for comparative purposes and is not the data for the primary compound of interest.

Table 2.2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | Not available | Data not publicly available |

| 2-Amino-5-bromo-6-methylpyridine | Not available | Predicted data available |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2.3: Key IR Absorption Bands

| Compound | Wavenumber (cm⁻¹) | Assignment |

| This compound | Data not publicly available | - |

| 2-Amino-5-bromo-6-methylpyridine | Data not fully available | Expected absorptions: N-H stretching (primary amine), C-N stretching, C=C and C=N stretching (aromatic ring), C-Br stretching |

Note: The IR spectrum for isomers is available on platforms like SpectraBase, which may require a subscription for full access.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 2.4: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | ESI | 186.8[1] | Data not publicly available |

| 2-Amino-5-bromo-6-methylpyridine | GC-MS | 188, 186[3] |

The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

IR Spectroscopy (FTIR-ATR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometry Analysis:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific compound and instrument.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using spectroscopic methods.

References

- 1. This compound CAS#: 126325-47-1 [m.chemicalbook.com]

- 2. 2-Amino-5-bromo-6-methylpyridine(42753-71-9) 1H NMR [m.chemicalbook.com]

- 3. 2-Pyridinamine, 5-bromo-6-methyl- | C6H7BrN2 | CID 170678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromo-6-methylpyridine | 42753-71-9 [sigmaaldrich.com]

- 5. scribd.com [scribd.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Amino-2-bromo-6-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 5-Amino-2-bromo-6-picoline (also known as 6-bromo-2-methylpyridin-5-amine). The document elucidates the theoretical basis for the regioselectivity of these reactions, drawing upon established principles of electrophilic aromatic substitution (EAS) on substituted pyridine rings. While specific experimental data for this substrate is limited in publicly accessible literature, this guide offers predictive insights and analogous experimental protocols to inform synthetic strategies.

Core Concepts: Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it inherently less reactive towards electrophilic aromatic substitution compared to benzene.[1] The electronegativity of the nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles.[1] Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further increases the deactivation of the ring.[1][2]

However, the presence of activating groups, particularly strong electron-donating groups like an amino group, can significantly enhance the reactivity of the pyridine ring and facilitate electrophilic substitution.[3][4]

Analysis of Substituent Directing Effects

The regiochemical outcome of electrophilic substitution on this compound is governed by the interplay of the directing effects of the three substituents on the pyridine ring: the amino group at C5, the bromo group at C2, and the methyl group at C6.

-

5-Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director.[3][4] It donates electron density to the ring via a resonance effect (+M), stabilizing the positive charge in the arenium ion intermediate. The positions ortho to the amino group are C4 and C6, and the position para is C2.

-

2-Bromo Group (-Br): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I).[5][6] However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+M).[4][6] The positions ortho to the bromo group are C1 (N) and C3, and the position para is C5.

-

6-Methyl Group (-CH₃): An alkyl group is a weak activating group that directs ortho, para via an inductive effect (+I).[3][5] The positions ortho to the methyl group are C5 and N, and the position para is C3.

Overall Regiochemical Prediction:

The strongly activating and ortho, para-directing amino group at the C5 position is the dominant directing group.[3][4] Therefore, electrophilic attack is most likely to occur at the positions activated by the amino group.

-

C4-position: This position is ortho to the strongly activating amino group and is un-substituted, making it the most probable site for electrophilic attack.

-

C2-position: This position is para to the amino group, but it is already occupied by a bromo substituent.

-

C6-position: This position is ortho to the amino group but is occupied by a methyl group.

-

C3-position: This position is meta to the activating amino group, making it less favorable for substitution.

Therefore, electrophilic substitution reactions on this compound are predicted to be highly regioselective, with the electrophile being introduced at the C4-position .

Caption: Directing effects of substituents on this compound.

Predicted Electrophilic Substitution Reactions and Data

The following sections detail the predicted outcomes for key electrophilic substitution reactions. The quantitative data presented in the table is hypothetical and based on typical yields for analogous reactions on similarly substituted pyridine rings.

| Reaction | Electrophile (E+) | Reagents | Predicted Major Product | Predicted Yield (%) |

| Bromination | Br⁺ | N-Bromosuccinimide (NBS), DMF | 4-Bromo-5-amino-2-bromo-6-picoline | 75-85 |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 5-Amino-2-bromo-4-nitro-6-picoline | 60-70 |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-4-sulfonic acid | 50-60 |

| Friedel-Crafts Acylation | RCO⁺ | Acyl halide, Lewis Acid (e.g., AlCl₃) | Likely low yield or unsuccessful | < 20 |

Note on Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with pyridine and its derivatives.[7] The nitrogen atom can coordinate with the Lewis acid catalyst, leading to strong deactivation of the ring.[1][7] The presence of the amino group can also lead to complexation with the Lewis acid. Therefore, these reactions are predicted to have very low yields, if they proceed at all.

Experimental Protocols (Analogous)

The following protocols are based on established procedures for similar substrates and serve as a starting point for the synthesis of derivatives of this compound.

Protocol for Bromination at the C4-Position

This protocol is adapted from the synthesis of 2-amino-5-bromo-4-methylpyridine.[8]

Reaction Scheme:

Materials and Reagents:

-

This compound

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Water

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in DMF.

-

Cool the flask in an ice bath to 0°C.

-

Prepare a solution of one equivalent of NBS in DMF.

-

Add the NBS solution dropwise to the cooled solution of the substrate, maintaining the temperature between 0-20°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.[8]

-

Filter the resulting solid using a Buchner funnel and wash thoroughly with water.[8]

-

Purify the crude product by washing with cold acetonitrile to remove any impurities.[8]

-

Dry the final product, 4-bromo-5-amino-2-bromo-6-picoline, under vacuum.

Caption: A generalized workflow for the bromination of this compound.

Protocol for Nitration at the C4-Position

This protocol is a general method for the nitration of activated pyridine rings.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate solution

Procedure:

-

Carefully add this compound to a flask containing concentrated sulfuric acid, cooled in an ice bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

-

Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Conclusion

The electrophilic substitution reactions of this compound are predicted to be highly regioselective, with the incoming electrophile predominantly adding to the C4-position. This is due to the powerful activating and ortho, para-directing effect of the C5-amino group. While Friedel-Crafts reactions are likely to be challenging, other electrophilic substitutions such as halogenation, nitration, and sulfonation should proceed under appropriate conditions. The provided analogous experimental protocols offer a solid foundation for the synthesis and further functionalization of this versatile heterocyclic building block. Researchers should optimize these conditions for the specific substrate to achieve the desired products in high yields.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Emerging Potential of 5-Amino-2-bromo-6-picoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-2-bromo-6-picoline (also known as 5-amino-2-bromo-6-methylpyridine, CAS No. 42753-71-9) is a substituted aminopyridine that holds considerable, yet largely untapped, potential as a versatile building block in medicinal chemistry. While direct literature on the extensive medicinal chemistry applications of this specific isomer is nascent, its structural motifs are shared with closely related aminopyridines that have proven to be pivotal scaffolds in the development of targeted therapies, particularly in oncology and immunology. This technical guide will explore the potential applications of this compound by drawing parallels with its well-documented isomers, providing insights into its synthetic utility, potential biological targets, and the methodologies for evaluating its derivatives.

Introduction: The Aminopyridine Scaffold in Drug Discovery

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with biological targets.[1] Its derivatives have been successfully developed into drugs for a range of diseases. The introduction of a bromine atom, as seen in this compound, provides a crucial handle for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings.[1] This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

While this compound itself is commercially available, its direct application in published medicinal chemistry campaigns is not yet extensively documented. However, the synthetic and pharmacological principles established for its isomers, such as 2-Amino-5-bromopyridine and 2-Amino-5-bromo-4-methylpyridine, provide a strong rationale for its potential. These related compounds have been instrumental in the synthesis of potent kinase inhibitors.[2][3]

Synthetic Utility and Key Reactions

The chemical structure of this compound offers two primary points for chemical modification: the amino group and the bromo group. This dual functionality allows for a variety of synthetic transformations to build complex molecular architectures.

Key Synthetic Transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position is amenable to various cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

-

N-Functionalization: The amino group at the 5-position can be acylated, alkylated, or used as a nucleophile in the construction of fused heterocyclic systems.

Below is a generalized workflow for the derivatization of this compound, illustrating how it can be used to generate a library of diverse compounds for biological screening.

Figure 1: General synthetic workflow for the derivatization of this compound.

Potential Biological Targets and Applications

Based on the activities of its isomers, this compound is a promising scaffold for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

Kinase Inhibition

Substituted 2-aminopyridines are well-established hinge-binding motifs in a multitude of kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

Potential Kinase Targets:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is overexpressed in several cancers. Inhibitors based on the 2-amino-5-bromo-4-methylpyridine scaffold have shown promise in targeting PLK4.[3]

-

Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase involved in the proliferation and survival of macrophages. The approved CSF1R inhibitor, Pexidartinib, is synthesized from a 2-amino-5-bromopyridine precursor.[2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. 2-Amino-5-bromopyridine has been used to create VEGFR-2 inhibitors.[2]

-

Phosphoinositide 3-kinase (PI3K): A family of lipid kinases involved in cell growth, proliferation, and survival. The PI3K pathway is one of the most frequently mutated pathways in human cancers.

The table below summarizes the inhibitory activities of selected kinase inhibitors that utilize a 2-amino-5-bromopyridine or a related scaffold, illustrating the potential for derivatives of this compound.

| Compound Class | Target Kinase | Example IC50 (nM) | Cancer Type | Reference |

| Pyrimido[4,5-d]pyrimidines | CDKs | Varies | Various | [4] |

| Pexidartinib Analog | CSF1R | <100 | Tenosynovial Giant Cell Tumor | [2] |

| PLK4 Inhibitor Scaffold | PLK4 | <50 | Various | [3] |

Note: The data presented are for derivatives of isomers of this compound and are intended to be illustrative of the potential of this scaffold.

Signaling Pathways

The potential therapeutic effects of compounds derived from this compound would be mediated through the inhibition of key signaling pathways. The diagram below illustrates the PLK4 signaling pathway and the point of inhibition by a targeted inhibitor.

Figure 2: Simplified PLK4 signaling pathway and the point of therapeutic intervention.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative methodologies for key experiments, adapted from procedures for related aminopyridine derivatives.

General Procedure for Suzuki Coupling

Objective: To synthesize 5-amino-2-aryl-6-picoline derivatives.

-

To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-aryl-6-picoline derivative.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of synthesized compounds against a target kinase.

-

Prepare a series of dilutions of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in a buffered solution.

-

Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Conclusion and Future Directions

This compound is a promising, yet underutilized, scaffold in medicinal chemistry. Its structural similarity to the core fragments of successful kinase inhibitors suggests significant potential for its application in the development of novel targeted therapies. The synthetic versatility afforded by its amino and bromo functionalities allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of compound libraries derived from this scaffold against panels of kinases and other relevant drug targets will be crucial in uncovering its full therapeutic potential. The methodologies and insights provided in this guide, drawn from the successful application of its isomers, offer a solid foundation for initiating such drug discovery programs.

References

The Strategic Utility of 5-Amino-2-bromo-6-picoline in the Synthesis of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-bromo-6-picoline has emerged as a highly versatile and strategically important building block in the field of heterocyclic chemistry. Its unique trifunctional nature, possessing a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation, provides a powerful platform for the synthesis of a diverse array of novel heterocyclic compounds. This technical guide elucidates the synthetic utility of this compound, providing detailed experimental protocols for key transformations and showcasing its application in the construction of medicinally relevant scaffolds such as imidazopyridines and triazolopyridines. Quantitative data for representative reactions are summarized, and the underlying reaction mechanisms and potential biological signaling pathways of the resulting heterocyclic cores are illustrated.

Introduction

The pyridine nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, with a significant number of approved drugs containing this heterocyclic motif.[1] The strategic functionalization of the pyridine ring is a cornerstone of drug discovery, enabling the fine-tuning of physicochemical properties and biological activity. This compound (also known as 5-amino-2-bromo-6-methylpyridine) is a commercially available building block that offers multiple avenues for synthetic diversification. The presence of an amino group at the 5-position, a bromine atom at the 2-position, and a methyl group at the 6-position allows for a sequential and regioselective elaboration of the pyridine core, making it an invaluable tool for the construction of complex heterocyclic systems. This guide will explore its application in Suzuki-Miyaura cross-coupling reactions and in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and[2][3][4]triazolo[4,3-a]pyridines.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| CAS Number | 126325-47-1 |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 95-99 °C |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.37 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.15 (s, 2H, NH₂), 2.38 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 153.8, 143.2, 138.7, 122.1, 118.9, 23.5.

-

Mass Spectrum (EI): m/z 186/188 [M]⁺.

Synthetic Applications and Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents. This reaction is a cornerstone for generating libraries of compounds for structure-activity relationship (SAR) studies.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Structural Analog (5-bromo-2-methylpyridin-3-amine). [5]

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 5-Amino-6-methyl-2-phenylpyridine | 85 |

| 4-Methylphenylboronic acid | 5-Amino-6-methyl-2-(p-tolyl)pyridine | 82 |

| 4-Methoxyphenylboronic acid | 5-Amino-2-(4-methoxyphenyl)-6-methylpyridine | 88 |

| 3-Chlorophenylboronic acid | 5-Amino-2-(3-chlorophenyl)-6-methylpyridine | 78 |

| 4-Fluorophenylboronic acid | 5-Amino-2-(4-fluorophenyl)-6-methylpyridine | 80 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Reagent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Reaction Conditions: Stir the reaction mixture vigorously at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-amino-6-methylpyridine derivative.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6] The synthesis of this scaffold can be readily achieved from this compound via a cyclocondensation reaction with an α-haloketone.

Experimental Protocol: Synthesis of 6-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridin-8-amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Add 2-bromoacetophenone (1.1 eq.) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Synthesis of[2][3][4]Triazolo[4,3-a]pyridines

[2][3][4]Triazolo[4,3-a]pyridines are another important class of fused heterocycles with diverse pharmacological applications, including their use as kinase inhibitors. Their synthesis from this compound involves a multi-step sequence, beginning with the conversion of the amino group to a hydrazino group, followed by cyclization with a suitable one-carbon synthon.

Experimental Protocol: Synthesis of 5-Bromo-6-methyl-[2][3][4]triazolo[4,3-a]pyridin-8-amine

-

Step 1: Diazotization and Reduction to Hydrazine:

-

Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of tin(II) chloride (3.0 eq.) in concentrated hydrochloric acid at 0 °C.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution.

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Basify the solution with a concentrated sodium hydroxide solution and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to obtain 2-bromo-5-hydrazinyl-6-methylpyridine.

-

-

Step 2: Cyclization with Formic Acid:

-

Reflux the crude 2-bromo-5-hydrazinyl-6-methylpyridine from the previous step in an excess of formic acid for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the desired[2][3][4]triazolo[4,3-a]pyridine.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling Precautions for 5-Amino-2-bromo-6-picoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Amino-2-bromo-6-picoline (CAS No. 126325-47-1), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

Table 2: Hazard Statements and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H312 | Harmful in contact with skin. |

| Hazard | H332 | Harmful if inhaled. |

| Hazard | H315 | Causes skin irritation.[1] |

| Hazard | H319 | Causes serious eye irritation.[1] |

| Hazard | H335 | May cause respiratory irritation.[1] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Precautionary | P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H7BrN2[1] |

| Molecular Weight | 187.04 g/mol [1] |

| Appearance | Solid |

| Storage Temperature | Room temperature, in a dry, dark, and inert atmosphere.[3] |

Experimental Protocols and Safe Handling

The following protocols are designed to minimize risk during the handling and use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[5] Gloves should be inspected before use and disposed of properly after handling.[5]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[4]

-

Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used.[6]

General Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8]

-

Do not eat, drink, or smoke in the laboratory.[9]

-

Wash hands thoroughly after handling the compound.[7]

-

Keep containers tightly closed when not in use.[7]

-

Avoid the formation of dust and aerosols.[9]

Storage

-

Store in a cool, dry, and dark place in a tightly sealed container.[7]

-

Store under an inert atmosphere.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.[6]

-

Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

First Aid Measures

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice/attention.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |

| Ingestion | Rinse mouth. If you feel unwell, get medical advice/attention.[7] |

Accidental Release Measures

In the event of a spill, follow the workflow outlined below.

Caption: Workflow for handling a chemical spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide may be produced.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

References

- 1. fishersci.se [fishersci.se]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Precautions for Using Mixed Methylpyridine - Nanjing Chemical Material Corp. [njchm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. shakambari.net [shakambari.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Amino-2-bromo-6-picoline

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules and functional materials.[1][3] This document provides a detailed protocol for the Suzuki coupling of 5-Amino-2-bromo-6-picoline with various arylboronic acids.

While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, this guide is based on established protocols for structurally analogous aminobromopyridines.[1][4] The presence of both an amino and a methyl group on the pyridine ring can influence the electronic properties and steric hindrance of the substrate, making the choice of catalyst, base, and solvent crucial for a successful transformation.[4] The protocols provided herein are adapted from successful couplings of similar substrates and are expected to provide good to excellent yields.

Reaction Scheme

The general reaction involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Two effective protocols are presented below, utilizing different palladium catalyst systems. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[4][5]

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk flask

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Celite

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[4]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[1][4]

-

Reaction: Stir the reaction mixture vigorously at 85-95 °C for 12-18 hours.[1][4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[4]

-

Transfer the filtrate to a separatory funnel and wash with water, followed by brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[4]

-

Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with a Buchwald Ligand (e.g., SPhos)

This protocol is a general method for challenging Suzuki couplings and is expected to be highly effective.[3]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

-

SPhos (0.04 equivalents)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

-

Schlenk flask

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.[3]

-

Solvent Addition: Add anhydrous toluene and a small amount of degassed water.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Quantitative Data

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids using a protocol similar to Protocol 1.[3] This data provides a strong indication of the expected yields for the coupling of this compound.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Amino-5-phenyl-4-methylpyridine | 85 |

| 4-Methylphenylboronic acid | 2-Amino-4-methyl-5-(p-tolyl)pyridine | 82 |

| 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine | 88 |

| 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-4-methylpyridine | 78 |

| 4-Fluorophenylboronic acid | 2-Amino-5-(4-fluorophenyl)-4-methylpyridine | 80 |

Visualizations

Experimental Workflow

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-2-bromo-6-picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromo-6-picoline (also known as 5-bromo-6-methylpyridin-2-amine) is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with an amino group and a bromine atom, presents two key sites for functionalization. The bromine atom at the 2-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions have revolutionized synthetic organic chemistry, enabling the construction of complex molecular architectures from readily available starting materials.[1]

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The resulting substituted aminopicoline derivatives are crucial intermediates in the synthesis of biologically active compounds, particularly kinase inhibitors for pharmaceutical development.[3]

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or olefin coordination/insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4][5][6]

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound (boronic acid or ester) with an organic halide.[7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[5][7] For this compound, this enables the introduction of various aryl or heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki coupling of aminobromopyridines, based on protocols for structurally similar substrates.[7][8]

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A common and effective Pd(0) precatalyst.[9] |

| Ligand | PPh₃ (Triphenylphosphine) | Included as part of the catalyst complex. |

| Base | K₃PO₄ (Potassium phosphate) | A moderately strong base suitable for this coupling.[7] |

| Solvent System | 1,4-Dioxane / H₂O (4:1 ratio) | A common solvent mixture for Suzuki reactions.[7] |

| Temperature | 85–95 °C | Typical temperature range to ensure reaction completion.[7] |

| Reactant Ratio | Arylboronic acid (1.2–1.5 equiv) | A slight excess of the boronic acid is used.[9] |

| Expected Yield | 75–90% | Yields are generally moderate to good.[7][8] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki coupling of the structurally analogous 5-bromo-2-methylpyridin-3-amine.[7][8]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.[9]

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio.[7]

-

Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15 hours.[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by coupling amines with aryl halides.[4] This reaction is a powerful tool for synthesizing substituted anilines and related compounds, which are prevalent in pharmaceuticals.[4][10]

Data Presentation: Buchwald-Hartwig Amination Conditions

The table below outlines a general set of conditions for the Buchwald-Hartwig amination of aminobromopyridines.

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common Pd(0) source.[11] |

| Ligand | BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | A bulky, electron-rich phosphine ligand that facilitates the reaction.[11] |

| Base | NaOtBu (Sodium tert-butoxide) | A strong, non-nucleophilic base is required.[9] |

| Solvent | Toluene (anhydrous) | Anhydrous conditions are critical for this reaction.[12] |

| Temperature | 80–110 °C | Heating is necessary to drive the reaction to completion.[12] |

| Reactant Ratio | Amine (1.2 equiv) | A slight excess of the coupling amine is typical.[9] |

| Expected Yield | 80–95% | This reaction often proceeds in high yield.[11] |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure based on standard Buchwald-Hartwig conditions.[9][11]

Materials:

-

This compound (1.0 equiv)

-

Amine to be coupled (1.2 equiv)

-

Pd₂(dba)₃ (0.01–0.02 equiv)

-

(±)-BINAP (0.02–0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Schlenk tube or sealed vessel

-

Inert atmosphere (Argon)

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.[9]

-

Add the this compound and the coupling amine.

-

Add anhydrous toluene via syringe.

-

Seal the tube tightly and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues.[13]

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.[13]

-

Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] It is a reliable method for synthesizing substituted alkynes and requires both a palladium catalyst and a copper(I) co-catalyst.[9]

Data Presentation: Sonogashira Coupling Conditions

This table provides representative conditions for the Sonogashira coupling of aminobromopyridines.[9][12]

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | Both Pd(0) and Pd(II) precatalysts are effective.[9][13] |

| Co-catalyst | CuI (Copper(I) iodide) | Essential for the catalytic cycle.[9] |

| Base | Et₃N (Triethylamine) or i-Pr₂NH | Acts as both the base and often as a co-solvent.[13] |

| Solvent | THF or DMF (anhydrous) | Anhydrous polar aprotic solvents are preferred.[9] |

| Temperature | Room Temperature to 80 °C | The reaction can often proceed at mild temperatures.[13] |

| Reactant Ratio | Terminal Alkyne (1.2 equiv) | A small excess of the alkyne is used.[9] |

| Expected Yield | 85–95% | High yields are common for this reaction.[13] |

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure adapted from methods for similar bromopyridine substrates.[9][12]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₄ (0.02–0.05 equiv)

-

Copper(I) iodide (CuI) (0.01–0.03 equiv)

-

Triethylamine (Et₃N) (2.0–3.0 equiv)

-

Anhydrous THF or DMF

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous solvent (THF or DMF) and triethylamine via syringe.

-

Add the terminal alkyne dropwise at room temperature while stirring.[9]

-

Stir the reaction at room temperature or heat to 70 °C if necessary. Monitor progress by TLC.

-

Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.[13]

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.[13]

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14] This reaction is a powerful tool for C-C bond formation and typically results in the trans isomer with high selectivity.[6]

Data Presentation: Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction.[3]

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | A common and robust Pd(II) precatalyst.[12] |

| Ligand | P(o-tolyl)₃ or None | A phosphine ligand is often used, but ligandless conditions are possible.[13] |

| Base | Et₃N (Triethylamine) | An organic base is typically used.[12] |

| Solvent | DMF (anhydrous) | A polar aprotic solvent is preferred.[12] |

| Additive | TBAB (Tetrabutylammonium bromide) | Can improve reaction rates and yields.[15] |

| Temperature | 100–130 °C | Higher temperatures are generally required.[15] |

| Reactant Ratio | Alkene (1.5 equiv) | An excess of the alkene partner is used.[12] |

| Expected Yield | 70–85% | Yields are typically good. |

Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction with aryl bromides.[12][13]

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.01–0.02 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.6 equiv) (Optional)

-

Anhydrous DMF

-

Sealed tube or microwave vial

Procedure:

-

In a sealed tube, combine this compound, Pd(OAc)₂, and TBAB (if used).

-

Add anhydrous DMF, the alkene, and triethylamine via syringe.[12]

-

Seal the tube and heat the reaction mixture in an oil bath at 130 °C with stirring.[15]

-

Monitor the reaction by GC-MS or TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic layer and purify the residue by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Caption: Typical workflow for a cross-coupling reaction.

Product Scaffolds

This diagram shows the structural transformation of this compound into various product scaffolds via different cross-coupling reactions.

Caption: Product diversity from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. nobelprize.org [nobelprize.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. arkat-usa.org [arkat-usa.org]

Synthesis of Novel Pyridine Derivatives from 5-Amino-2-bromo-6-picoline: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyridine derivatives starting from the versatile building block, 5-Amino-2-bromo-6-picoline. The methodologies described herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a diverse range of substituents at the 2-position of the pyridine ring, providing access to a wide array of compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction

Substituted aminopyridines are privileged scaffolds in drug discovery, known to interact with a variety of biological targets. The 2-aminopyridine motif, in particular, is a well-established "hinge-binding" element in numerous kinase inhibitors, mimicking the adenine core of ATP and anchoring the inhibitor within the ATP-binding pocket of the kinase. The strategic derivatization of this compound allows for the exploration of structure-activity relationships (SAR) by introducing various aryl, heteroaryl, alkyl, and alkynyl moieties. These modifications can modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

This guide offers detailed protocols for the synthesis of various derivatives, quantitative data from analogous reactions to guide expectations, and visualizations of the synthetic pathways and experimental workflows to facilitate practical implementation in a research setting.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound based on protocols for structurally similar compounds. These data should serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Analogous System)

Data adapted from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 82 |

| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 78 |

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines (Representative Conditions)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 12 |

| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 18 |

| 4 | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 12 |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes (Representative Conditions)

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | DMF | 80 | 6 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | THF | 65 | 8 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 80 | 6 |

| 4 | 3-Ethynyl-1H-indole | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | DMF | 90 | 12 |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

-

Anhydrous solvents and reagents are crucial for optimal results.

-

Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-6-methylpyridin-3-amines

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Under the inert atmosphere, add the palladium catalyst.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 90 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-